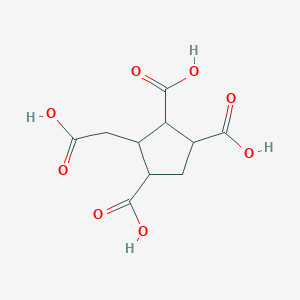

3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic Acid

CAS No.: 24434-90-0

Cat. No.: VC3850984

Molecular Formula: C10H12O8

Molecular Weight: 260.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24434-90-0 |

|---|---|

| Molecular Formula | C10H12O8 |

| Molecular Weight | 260.2 g/mol |

| IUPAC Name | 3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid |

| Standard InChI | InChI=1S/C10H12O8/c11-6(12)2-3-4(8(13)14)1-5(9(15)16)7(3)10(17)18/h3-5,7H,1-2H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |

| Standard InChI Key | RHRNYXVSZLSRRP-UHFFFAOYSA-N |

| SMILES | C1C(C(C(C1C(=O)O)C(=O)O)CC(=O)O)C(=O)O |

| Canonical SMILES | C1C(C(C(C1C(=O)O)C(=O)O)CC(=O)O)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid, reflects its cyclopentane backbone with carboxyl groups at positions 1, 2, and 4, and a carboxymethyl (-CHCOOH) substituent at position 3 . The stereochemistry and spatial arrangement of these groups contribute to its high polarity and ability to form hydrogen bonds, influencing solubility and reactivity.

Table 1: Key Physicochemical Properties

The predicted pKa values indicate moderate acidity, enabling salt formation with bases . Its solubility in water and polar organic solvents like dimethyl sulfoxide (DMSO) facilitates its use in aqueous and organic reaction systems.

Synthesis and Production Methods

Laboratory-Scale Synthesis

A common synthetic route involves the ozonolysis of dicyclopentadiene followed by oxidation with hydrogen peroxide to yield 2,3,5-tricarboxycyclopentaneacetic acid as an intermediate . Subsequent dehydration using acetic anhydride produces the dianhydride derivative, 3-(carboxymethyl)-1,2,4-cyclopentanetricarboxylic acid 1,4:2,3-dianhydride (CAS: 6053-46-9) .

Reaction Pathway:

-

Oxidation: Hydrogen peroxide-mediated cleavage to form tricarboxylic acid .

-

Dehydration: Acetic anhydride-induced cyclization to dianhydride .

Industrial Production

Industrial processes optimize yield (>85%) and purity (>97%) via continuous-flow reactors and advanced purification techniques like recrystallization and column chromatography . Scalable methods prioritize cost-effectiveness, with raw material costs for large-scale synthesis estimated at $120–150/kg.

Chemical Reactivity and Derivative Formation

Functional Group Transformations

The compound undergoes characteristic carboxylic acid reactions:

-

Esterification: Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters .

-

Amidation: Forms polyamides with diamines, relevant in polymer synthesis .

-

Chelation: Binds metal ions (e.g., Fe³⁺, Cu²⁺) via its carboxylate groups, enabling applications in catalysis .

Dianhydride Formation

Heating the tricarboxylic acid with acetic anhydride yields the dianhydride (Fig. 1), a monomer for high-performance polyimides . This reaction proceeds via intramolecular cyclization, with optimal conditions at 140–160°C for 6–8 hours .

Applications in Scientific Research

Polymer Chemistry

The dianhydride derivative is a critical monomer for synthesizing polyimide vitrimers, which exhibit thermal reprocessability and mechanical robustness . In epoxy-based vitrimers, the compound enhances tensile strength (up to 70 MPa) and Shore D hardness (80) but slows stress relaxation due to steric hindrance .

Table 2: Mechanical Properties of Epoxy Vitrimers

| TCAA Content (%) | Tensile Strength (MPa) | Elongation at Break (%) | Shore D Hardness |

|---|---|---|---|

| 0 | 40 | >200 | 60 |

| 33 | 70 | 20 | 80 |

Coordination Chemistry

As a polydentate ligand, the compound forms stable complexes with transition metals. For example, its iron(III) complex shows catalytic activity in oxidative coupling reactions.

Industrial and Technological Applications

Advanced Materials

-

Polyimides: High-temperature-resistant films for aerospace .

-

Ion-Exchange Resins: Water purification membranes.

Pharmaceutical Intermediates

Used in synthesizing prostaglandin analogs and antiviral agents .

Recent Advances and Future Directions

Recyclable Polymers

Research focuses on vitrimers that dissolve in ethylene glycol at 180°C, enabling closed-loop recycling .

Drug Delivery Systems

Functionalization with PEG chains enhances biocompatibility for targeted cancer therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume